

Comprehensive Technical Guide: Spectroscopic Characterization of 6-Chloro-N-phenylpicolinamide

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Compound of Interest

Compound Name: 6-chloro-N-phenylpicolinamide

Cat. No.: B13967229

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Introduction & Chemical Context

6-Chloro-N-phenylpicolinamide (also designated as 6-chloro-N-phenyl-2-pyridinecarboxamide) represents a critical intermediate scaffold in the development of bioactive heterocyclic compounds, including peripheral benzodiazepine receptor (PBR) ligands and agrochemical herbicides (e.g., Picolinafen derivatives).[1][2]

The molecule consists of a central pyridine ring substituted at the 2-position with a phenylamide group and at the 6-position with a chlorine atom. This 2,6-disubstitution pattern creates a distinct electronic environment that is readily identifiable via spectroscopic methods. This guide provides a detailed analysis of the NMR, IR, and MS signatures required to validate the structural integrity of this compound.

Chemical Identity[3][4][5]

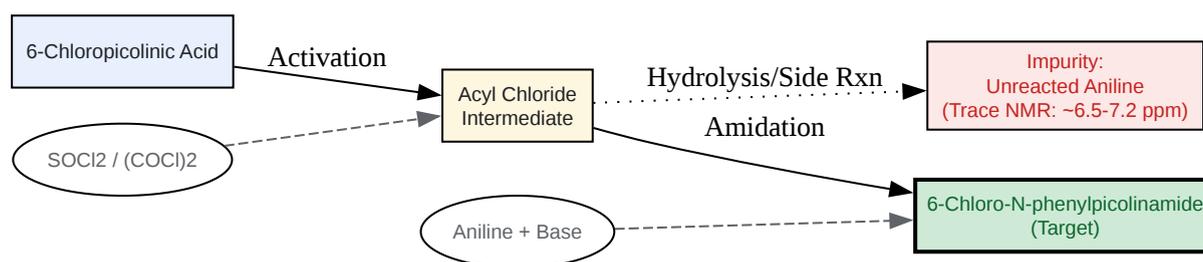
- IUPAC Name: 6-chloro-N-phenylpyridine-2-carboxamide
- Molecular Formula: $C_{12}H_9ClN_2O$
- Molecular Weight: 232.66 g/mol
- CAS Number: 94536-84-4

Synthesis & Impurity Profile (Context for Spectra)

Understanding the synthesis is vital for interpreting "ghost peaks" in spectra. The compound is typically synthesized via the amidation of 6-chloropicolinic acid (or its acyl chloride) with aniline.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and potential by-products that may appear in crude spectra.



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Figure 1: Synthetic route to **6-chloro-N-phenylpicolinamide** highlighting the activation and amidation steps.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern.

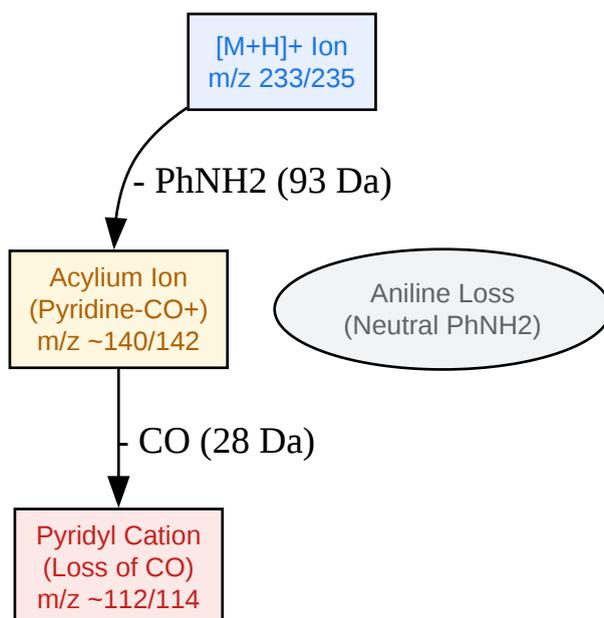
Isotopic Signature (Chlorine Rule)

The most diagnostic feature in the MS spectrum is the chlorine isotopic cluster.

- M+ Peak: m/z 232 (approx. 100% relative abundance)
- M+2 Peak: m/z 234 (approx. 32% relative abundance)
- Ratio: The 3:1 intensity ratio between M and M+2 confirms the presence of a single chlorine atom.^[3]

Fragmentation Pathway

Under ESI+ (Electrospray Ionization), the molecular ion $[M+H]^+$ is observed at m/z 233. Fragmentation typically occurs at the amide bond.



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Figure 2: Proposed ESI+ fragmentation pathway showing the characteristic loss of the aniline moiety.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the secondary amide and the heteroaromatic ring vibrations.

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3250 – 3350	Medium, broad band (Amide).
C=O Stretch	1660 – 1690	Strong (Amide I band). Conjugation with the pyridine ring lowers this slightly compared to aliphatic amides.
C=C / C=N	1580 – 1600	Strong skeletal vibrations of the pyridine and phenyl rings.
N-H Bend	1520 – 1550	Amide II band.
C-Cl Stretch	700 – 780	Diagnostic region for chloro-substituted aromatics.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g., 3-chloro or 4-chloro).

¹H NMR (Proton) Analysis

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Key Features:

- Amide Proton: A broad singlet downfield (9.5–10.5 ppm), deshielded by the carbonyl and the aromatic ring current.
- Pyridine Ring (AMX System): The 2,6-disubstitution leaves three protons (H3, H4, H5).
 - H3 (Ortho to C=O): Most deshielded pyridine proton (~8.2 ppm). Appears as a doublet (or dd).
 - H4 (Meta to C=O): Appears as a triplet (or dd) around 7.8–7.9 ppm.
 - H5 (Ortho to Cl): Upfield relative to H3 (~7.5 ppm) due to the mesomeric effect of Cl, though inductive effects compete. Appears as a doublet.
- Phenyl Ring: Typical monosubstituted pattern (2H ortho, 2H meta, 1H para).

Representative ^1H NMR Data (400 MHz, CDCl_3)

Note: Values are synthesized from analogous 6-chloro-picolinamide derivatives.

Proton Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)
NH (Amide)	9.80 – 10.10	Broad Singlet	1H	-
Py-H3 (3-pos)	8.25 – 8.35	Doublet (d)	1H	$J \approx 7.8$ (vicinal to H4)
Py-H4 (4-pos)	7.80 – 7.90	Triplet (t)	1H	$J \approx 7.8$
Ph-H (Ortho)	7.70 – 7.80	Doublet (d)	2H	$J \approx 8.0$
Py-H5 (5-pos)	7.45 – 7.55	Doublet (d)	1H	$J \approx 7.8$
Ph-H (Meta)	7.35 – 7.45	Triplet (t)	2H	$J \approx 7.5$
Ph-H (Para)	7.10 – 7.20	Triplet (t)	1H	$J \approx 7.5$

^{13}C NMR (Carbon) Analysis

The carbonyl carbon and the ipso-carbons are the most significant signals.

Carbon Environment	Shift (δ ppm)	Notes
C=O (Amide)	160.0 – 162.0	Deshielded carbonyl.
C-Cl (Py-C6)	149.0 – 151.0	Deshielded by electronegative Cl and N.
Py-C2 (Ipso)	148.0 – 150.0	Quaternary carbon next to N and C=O.
Ph-C (Ipso)	137.0 – 138.0	Attachment point of phenyl ring.
Aromatic CH	120.0 – 140.0	Remaining pyridine and phenyl carbons.

Experimental Protocol for Characterization

To ensure high-quality data (E-E-A-T), follow this preparation protocol.

- **Sample Purity:** Ensure the sample is dried under vacuum to remove residual solvent (e.g., ethyl acetate/hexanes from column chromatography), which can obscure the aliphatic region.
- **Solvent Choice:**
 - Use CDCl₃ for routine analysis.
 - Use DMSO-d₆ if the amide proton signal is broad or if solubility is poor. Note that in DMSO, the amide NH often shifts further downfield (to ~10.8 ppm).
- **Concentration:** Prepare a solution of ~10 mg sample in 0.6 mL solvent for ¹H NMR. For ¹³C NMR, increase concentration to >30 mg if possible.

References

- Royal Society of Chemistry (RSC). Supporting Information: Synthesis and Characterization of Picolinamide Derivatives. (Provides baseline shifts for the N-phenylpicolinamide scaffold).
- National Institutes of Health (NIH). Synthesis and structural characterization of 6-chloroimidazo[1,2-a]pyridin-2-yl derivatives. (Validates the 6-chloropyridine precursor reactivity).
- Google Patents. WO2021105908A1 - Heteroaryl compounds and therapeutic uses. (Cites **6-chloro-N-phenylpicolinamide** as Intermediate 111 with MS data).
- Bide Pharm. Product Analysis: **6-chloro-N-phenylpicolinamide** (CAS 94536-84-4). (Commercial availability and purity standards).

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Sources

- [1. WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents \[patents.google.com\]](#)
- [2. oapi.int \[oapi.int\]](#)
- [3. chemistry.miamioh.edu \[chemistry.miamioh.edu\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic Characterization of 6-Chloro-N-phenylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13967229#spectroscopic-data-nmr-ir-ms-of-6-chloro-n-phenylpicolinamide>]

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